molecular formula C23H27NO3 B1360464 3',5'-Dimethyl-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CAS No. 898756-15-5

3',5'-Dimethyl-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Cat. No.: B1360464
CAS No.: 898756-15-5
M. Wt: 365.5 g/mol
InChI Key: JXGZWSAYXCHCKW-UHFFFAOYSA-N
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Description

3',5'-Dimethyl-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is a complex organic compound with a unique structure that allows for diverse applications. It is known for its stability and versatility, making it valuable in various scientific fields, including drug discovery and material synthesis.

Scientific Research Applications

3',5'-Dimethyl-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and material science.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug discovery.

    Industry: Utilized in the development of advanced materials and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3',5'-Dimethyl-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone typically involves multiple steps. One common method includes the reaction of 3,5-dimethylphenyl with 2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl under controlled conditions. The reaction requires specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over temperature, pressure, and reaction time to maximize output while maintaining quality .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Mechanism of Action

The mechanism of action of 3',5'-Dimethyl-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the context of its use, such as in therapeutic applications or material synthesis .

Comparison with Similar Compounds

  • 3',5'-Dimethyl-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
  • 4-Methoxyphenethylamine
  • Phenethylamine
  • 2-(4-Chlorophenyl)ethylamine

Comparison: Compared to similar compounds, this compound stands out due to its unique spirocyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specialized applications where other compounds may not be as effective .

Properties

IUPAC Name

(3,5-dimethylphenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-17-13-18(2)15-20(14-17)22(25)21-6-4-3-5-19(21)16-24-9-7-23(8-10-24)26-11-12-27-23/h3-6,13-15H,7-12,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGZWSAYXCHCKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643768
Record name (3,5-Dimethylphenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-15-5
Record name (3,5-Dimethylphenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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